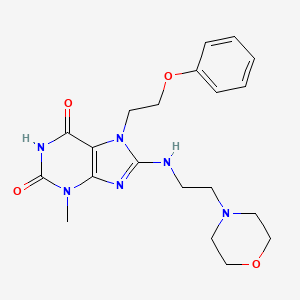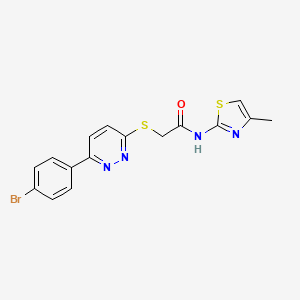
N-(1H-benzimidazol-2-ylmethyl)-2-methylpropan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1H-benzimidazol-2-ylmethyl)-2-methylpropan-2-amine is a compound that belongs to the benzimidazole family, which is known for its diverse range of biological activities Benzimidazoles are heterocyclic aromatic organic compounds that are formed by the fusion of benzene and imidazole rings
Mechanism of Action
Target of Action
Similar compounds, such as benzimidazole derivatives, have been reported to target human glucokinase .
Mode of Action
Benzimidazole derivatives have been reported to act as allosteric activators of human glucokinase . They increase the catalytic action of glucokinase, which plays a crucial role in the regulation of carbohydrate metabolism .
Biochemical Pathways
The activation of glucokinase, as seen with similar benzimidazole derivatives, can affect the glycolysis pathway and glucose metabolism .
Result of Action
The activation of glucokinase by similar benzimidazole derivatives can lead to increased glucose utilization and decreased blood glucose levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-benzimidazol-2-ylmethyl)-2-methylpropan-2-amine typically involves the condensation of 1,2-phenylenediamine with an appropriate aldehyde or ketone, followed by subsequent reactions to introduce the desired substituents. One common method involves the reaction of 1,2-phenylenediamine with 2-methylpropan-2-amine in the presence of a suitable catalyst under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes purification steps such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-(1H-benzimidazol-2-ylmethyl)-2-methylpropan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The benzimidazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can introduce various functional groups onto the benzimidazole ring.
Scientific Research Applications
N-(1H-benzimidazol-2-ylmethyl)-2-methylpropan-2-amine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Medicine: It has potential therapeutic applications in treating parasitic infections and certain cancers.
Industry: The compound is used in the synthesis of advanced materials and as a corrosion inhibitor.
Comparison with Similar Compounds
Similar Compounds
N,N,N’,N’-Tetrakis(1H-benzimidazol-2-ylmethyl)ethane-1,2-diamine: A hexadentate ligand with applications in coordination chemistry.
Pyrimido[1,2-a]benzimidazoles: Compounds with significant pharmacological activities, including antiviral and anticancer properties.
Uniqueness
N-(1H-benzimidazol-2-ylmethyl)-2-methylpropan-2-amine is unique due to its specific structural features and the presence of the 2-methylpropan-2-amine group, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial processes.
Properties
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-2-methylpropan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3/c1-12(2,3)13-8-11-14-9-6-4-5-7-10(9)15-11/h4-7,13H,8H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXUGYLXGETWCLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC1=NC2=CC=CC=C2N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-cyclopentylacetamide](/img/structure/B2706473.png)
![N-(3-chloro-2-methylphenyl)-2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2706474.png)


![ethyl 4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate](/img/structure/B2706478.png)
![(2R)-2-(3-Bicyclo[4.1.0]heptanyl)propanoic acid](/img/structure/B2706479.png)
![N'-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N-(2-methylpropyl)ethanediamide](/img/structure/B2706480.png)


![2-{[1-(tert-butyl)-1H-pyrazol-4-yl]carbonyl}phenyl 2-furoate](/img/structure/B2706484.png)
![4-[1-(2,4,6-Trimethylbenzoyl)piperidin-4-yl]morpholine-3,5-dione](/img/structure/B2706487.png)


